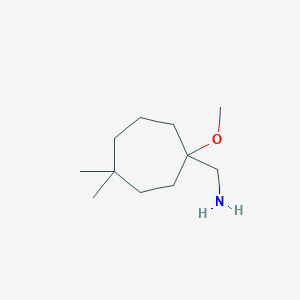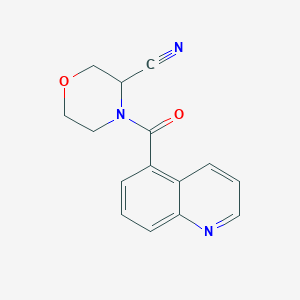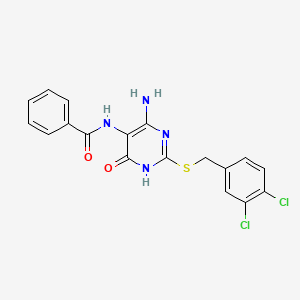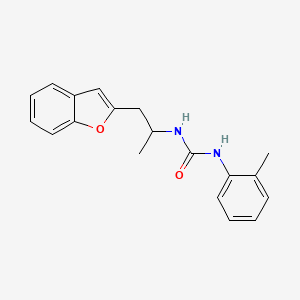
(1-Methoxy-4,4-dimethylcycloheptyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methoxy-4,4-dimethylcycloheptyl)methanamine” is a chemical compound with the CAS Number: 1487992-12-0 . It has a molecular weight of 185.31 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is1S/C11H23NO/c1-10(2)5-4-6-11(9-12,13-3)8-7-10/h4-9,12H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 185.31 . The compound is stored at a temperature of 4 degrees Celsius .Mécanisme D'action
The mechanism of action of (1-Methoxy-4,4-dimethylcycloheptyl)methanamine is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is responsible for the inhibitory effects of the neurotransmitter GABA, which can lead to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
In animal studies, this compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have anti-inflammatory effects and to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Methoxy-4,4-dimethylcycloheptyl)methanamine in lab experiments is its ability to selectively target the GABA-A receptor, which can lead to more specific results compared to other compounds that may have broader effects. However, the low yield of the synthesis method and the limited availability of this compound may make it difficult to conduct large-scale studies.
Orientations Futures
Future research on (1-Methoxy-4,4-dimethylcycloheptyl)methanamine could focus on its potential as a treatment for Parkinson's disease, as well as its effects on other neurotransmitter systems. Additionally, studies could investigate the differences in biological activity between the two enantiomers of this compound and their potential applications in medicinal chemistry. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of (1-Methoxy-4,4-dimethylcycloheptyl)methanamine can be achieved through a multi-step process starting with the reaction of 4,4-dimethylcycloheptanone with sodium methoxide to form the corresponding methoxy compound. This intermediate is then reacted with formaldehyde and ammonium chloride to form this compound. The yield of this process is typically around 50%.
Applications De Recherche Scientifique
(1-Methoxy-4,4-dimethylcycloheptyl)methanamine has been studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties in animal models. Additionally, this compound has been investigated as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
(1-methoxy-4,4-dimethylcycloheptyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)5-4-6-11(9-12,13-3)8-7-10/h4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJFGQBNDUYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)(CN)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2461352.png)

![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2461356.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2461357.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2461358.png)
![N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2461360.png)





![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)
![4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2461371.png)
![2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)